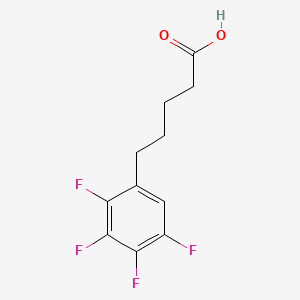
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is a fluorinated organic compound characterized by a pentanoic acid backbone with a 2,3,4,5-tetrafluorophenyl group attached to the fifth carbon atom. This compound is notable for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and physical characteristics.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3,4,5-tetrafluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, where the tetrafluorophenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Safety Measures: Due to the reactive nature of fluorinated compounds, stringent safety measures are implemented to handle and dispose of chemicals properly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a fluorescent probe in biological imaging due to its ability to bind to biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, leading to more effective biological interactions. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
4-(2,3,4,5-Tetrafluorophenyl)butanoic Acid: Similar structure but with a shorter carbon chain.
3-(2,3,4,5-Tetrafluorophenyl)propanoic Acid: Shorter carbon chain and different positioning of the fluorophenyl group.
Uniqueness: 5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to its shorter-chain counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H10F4O2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-7-5-6(3-1-2-4-8(16)17)9(13)11(15)10(7)14/h5H,1-4H2,(H,16,17) |
Clave InChI |
LDIIJDOSJJDUCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















